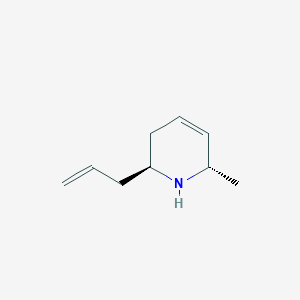
(2S,6S)-6-甲基-2-丙烯基-1,2,3,6-四氢吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine (MMPT) is an important organic compound that has been studied extensively for its potential applications in various scientific and medical fields. It is a cyclic compound with a molecular formula of C10H16N and a molecular weight of 152.25 g/mol. MMPT is a colorless, crystalline solid that is soluble in methanol and ethanol, but insoluble in water.
科学研究应用
神经退行性疾病机制
研究表明,与MPTP在结构上相关的化合物,如“(2S,6S)-6-甲基-2-丙烯基-1,2,3,6-四氢吡啶”,对研究神经退行性疾病的发病机制起着重要作用。MPTP本身已被广泛用于在动物中模拟帕金森病,因为它能选择性地靶向和损伤黑质纹状体多巴胺通路,模拟帕金森病症状。研究探讨了MPTP及其类似物如何促进对神经退行性过程的理解,包括线粒体功能障碍、氧化应激和神经炎症,这些在帕金森病发展中起着关键作用。研究强调了这些化合物在识别神经毒性机制和潜在神经保护策略的靶点方面的重要性(Mohanakumar et al., 2002)。
治疗研究
“(2S,6S)-6-甲基-2-丙烯基-1,2,3,6-四氢吡啶”的应用延伸到治疗研究领域,其神经毒性特性被用于评估PD模型中潜在神经保护和神经恢复治疗的疗效。通过在动物模型中诱导类似帕金森病的症状,研究人员可以评估各种干预措施的治疗潜力,包括药物、基因治疗和神经保护化合物,旨在恢复多巴胺功能或预防多巴胺能神经元丧失。这种方法促进了治疗的开发和测试,可能改善PD症状或阻止疾病进展(Langston et al., 1984)。
环境和遗传因素
此外,对“(2S,6S)-6-甲基-2-丙烯基-1,2,3,6-四氢吡啶)”等化合物的研究有助于探索导致PD的环境和遗传因素。通过研究这类神经毒素与动物模型中的遗传易感性之间的相互作用,科学家可以揭示环境暴露和遗传易感性在PD病因学中的复杂相互作用。这一研究方向对于理解PD的多因素性质和制定有针对性的预防策略至关重要(Di Monte et al., 2002)。
作用机制
Target of Action
The primary target of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, also known as (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, mTOR, by increasing its function . The phosphorylation of mTOR and its downstream targets is significantly increased in response to the administration of this compound . This interaction results in changes in cellular processes such as protein synthesis and cell survival .
Biochemical Pathways
The compound affects the mTOR pathway, which is involved in various cellular processes including cell growth, protein synthesis, and autophagy . The activation of mTOR by the compound results in the phosphorylation and inactivation of eukaryotic initiation factor 4E-binding proteins (4E-BPs), which control various neuronal functions .
Pharmacokinetics
The compound readily crosses the blood-brain barrier . It is extensively metabolized, with its metabolites contributing to increased mTOR signaling . The compound activates the mTOR pathway in a concentration-dependent manner .
Result of Action
The molecular and cellular effects of the compound’s action include increased activity and function of mTOR, leading to changes in cellular processes such as protein synthesis and cell survival . These effects contribute to the compound’s antidepressant-like actions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, continuous unprotected sun exposure can alter the balance of the skin’s bacterial ecosystem, which can in turn affect the compound’s action . Additionally, the use of cosmetics can change the balance of the skin’s bacterial ecosystem, potentially promoting the appearance of skin diseases .
属性
IUPAC Name |
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](N1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428470 |
Source


|
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175478-18-9 |
Source


|
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

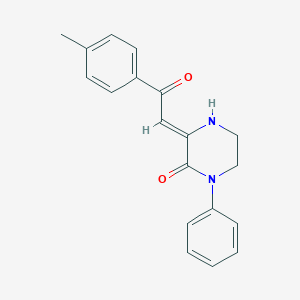
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
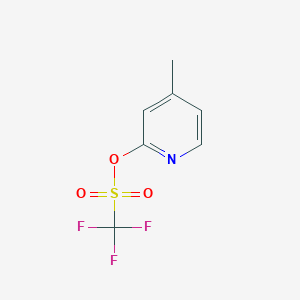
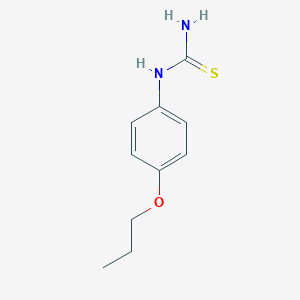
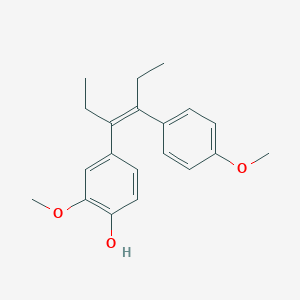

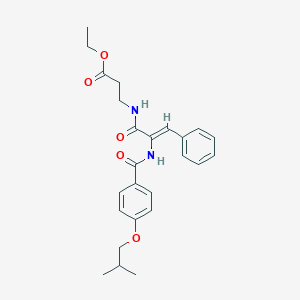
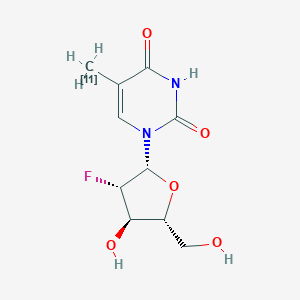
![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
